An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,1,3,3-Tetramethoxybutane
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,1,3,3-Tetramethoxybutane
Abstract
This technical guide provides a comprehensive overview of 1,1,3,3-tetramethoxybutane (CAS No. 5744-65-0), a key synthetic intermediate. Functioning as a stable, masked equivalent of 1,3-butanedialdehyde, this bis-acetal offers significant advantages in organic synthesis, particularly in the construction of complex molecular architectures where the direct use of its highly reactive dicarbonyl counterpart is impractical. This document details its physicochemical properties, core reactivity, mechanistic pathways, and applications in modern synthesis, with a focus on providing actionable insights for researchers, chemists, and professionals in drug development.
Molecular Structure and Identification
1,1,3,3-Tetramethoxybutane is a tetra-ether characterized by a four-carbon butane backbone with two acetal functionalities at the C1 and C3 positions. This structure is fundamentally a protected form of 1,3-butanedialdehyde.
Caption: Chemical structure of 1,1,3,3-tetramethoxybutane.
Table 1: Chemical Identity
| Identifier | Value |
|---|---|
| IUPAC Name | 1,1,3,3-tetramethoxybutane |
| Synonyms | Acetoacetaldehyde bis(dimethyl acetal)[1] |
| CAS Number | 5744-65-0[1][2][3] |
| Molecular Formula | C₈H₁₈O₄[1] |
| Molecular Weight | 178.23 g/mol [1][3] |
| SMILES | CC(CC(OC)OC)(OC)OC |
| InChI Key | HTARNSZGZUTMQN-UHFFFAOYSA-N |
Physicochemical Properties
1,1,3,3-Tetramethoxybutane is a colorless liquid under standard conditions. Its physical properties are dictated by the presence of four ether linkages, which impart moderate polarity, and the flexible butane backbone.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless liquid | [4][5] |
| Boiling Point | 194.1 °C at 760 mmHg | [1] |
| Density | 0.955 g/cm³ | [1] |
| Flash Point | 67.1 °C | [1] |
| Solubility | Soluble in most common organic solvents. Hydrolyzes in aqueous acid. | Inferred |
Spectroscopic Profile
While specific spectra are not widely published, the structure of 1,1,3,3-tetramethoxybutane allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The twelve protons of the four methoxy (-OCH₃) groups would likely appear as two sharp singlets (or one, depending on resolution and conformation) in the 3.2-3.5 ppm range. The methylene protons (-CH₂-) would present as a triplet or more complex multiplet around 1.8-2.2 ppm, and the terminal methyl (-CH₃) protons would appear as a doublet upfield, coupled to the C3 proton. The two methine protons (-CH-) would be observed as multiplets.
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¹³C NMR: The carbon spectrum would show distinct signals for the methoxy carbons (~50-55 ppm), the terminal methyl carbon (~15-20 ppm), the methylene carbon (~40-45 ppm), and the two acetal carbons (~100-105 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-O stretching vibrations characteristic of ethers and acetals, typically found in the 1050-1150 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups will also be prominent. The absence of a strong, broad peak around 3400 cm⁻¹ (O-H) and a sharp peak around 1715 cm⁻¹ (C=O) confirms the integrity of the acetal and the absence of hydrolysis products.
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Mass Spectrometry (MS): Electron ionization MS would likely show fragmentation patterns involving the loss of methoxy groups (-OCH₃) and cleavage of the C-C backbone, leading to characteristic oxocarbenium ion fragments.
Core Reactivity and Mechanistic Insights
The reactivity of 1,1,3,3-tetramethoxybutane is centered on the lability of its acetal groups under acidic conditions, which contrasts with their stability in the presence of bases and most nucleophiles. This differential reactivity is the cornerstone of its utility in synthesis.
Pillar 1: Stability Under Basic and Nucleophilic Conditions
The acetal functional groups are robust and unreactive towards strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard, organolithium reagents), and common nucleophiles. This stability allows chemists to perform a wide range of transformations on other parts of a molecule containing this moiety without affecting the protected dicarbonyl unit.
Pillar 2: Acid-Catalyzed Hydrolysis (Deprotection)
The primary and most important reaction of 1,1,3,3-tetramethoxybutane is its acid-catalyzed hydrolysis to unmask the 1,3-dicarbonyl functionality, yielding 1,3-butanedialdehyde. This reaction proceeds readily in the presence of a catalytic amount of acid (e.g., HCl, H₂SO₄, or a solid acid resin) and water.
Causality of the Mechanism: The reaction is initiated by protonation of an acetal oxygen. This step is critical as it transforms a poor leaving group (methoxide, CH₃O⁻) into a good leaving group (methanol, CH₃OH). The subsequent departure of methanol is facilitated by the formation of a resonance-stabilized oxocarbenium ion, which is then readily attacked by water. A final deprotonation step yields a hemiacetal, which undergoes a similar acid-catalyzed sequence to reveal the carbonyl group.
Caption: Key steps in the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxybutane.
Applications in Organic Synthesis
As a stable C4 synthon, 1,1,3,3-tetramethoxybutane is a valuable precursor for synthesizing a variety of organic molecules, particularly heterocyclic compounds.[6] The in situ generation of 1,3-butanedialdehyde avoids the challenges of handling the free dicarbonyl, which is prone to polymerization and self-condensation.[7]
Key Application: Synthesis of Heterocycles
1,3-Dicarbonyl compounds and their synthetic equivalents are foundational building blocks in heterocyclic chemistry.[8][9][10] The dialdehyde generated from 1,1,3,3-tetramethoxybutane can undergo condensation reactions with binucleophiles to form five- and six-membered rings. A classic example is the Paal-Knorr synthesis of furans, thiophenes, and pyrroles, or the synthesis of pyrimidines and diazepines.
Example Workflow: Pyrimidine Synthesis A common application is the reaction with urea or thiourea in the presence of an acid catalyst. The hydrolysis of the bis-acetal generates 1,3-butanedialdehyde, which then undergoes a cyclocondensation reaction with urea to form a dihydropyrimidine, followed by oxidation to yield a substituted pyrimidine ring system—a core structure in many pharmaceuticals.
Caption: Synthetic workflow using 1,1,3,3-tetramethoxybutane as a 1,3-dicarbonyl precursor.
Experimental Protocols
The following protocol is a generalized, self-validating procedure for the deprotection of 1,1,3,3-tetramethoxybutane.
Protocol 6.1: General Procedure for Acid-Catalyzed Deprotection
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Reaction Setup: To a solution of 1,1,3,3-tetramethoxybutane (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, acetone, or water) in a round-bottom flask equipped with a magnetic stir bar, add water (5-10 eq).
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Initiation: Add a catalytic amount of a strong acid (e.g., 0.1 eq of 2M aqueous HCl or a catalytic scoop of Dowex® 50WX8 acidic resin). The causality behind this choice is that a strong proton source is required to efficiently initiate the hydrolysis cascade, as described in Section 4.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. A self-validating system involves comparing the reaction mixture to a co-spotted lane of the starting material on the TLC plate.
-
Workup: Once the reaction is complete, neutralize the acid catalyst. If a mineral acid was used, add a saturated aqueous solution of sodium bicarbonate until effervescence ceases. If an acidic resin was used, simply filter the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1,3-butanedialdehyde. Note: The resulting 1,3-dialdehyde may be unstable and is often used immediately in the next synthetic step without purification.
Safety and Handling
As a flammable liquid and chemical intermediate, 1,1,3,3-tetramethoxybutane requires careful handling in a laboratory setting.[11]
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[11] Keep away from sources of ignition, as it is a flammable liquid.[12]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[13] Contaminated containers should be treated as hazardous waste.
Conclusion
1,1,3,3-Tetramethoxybutane serves as a highly effective and versatile synthetic precursor for 1,3-butanedialdehyde. Its stability under basic conditions combined with its clean and efficient deprotection under acidic catalysis makes it an invaluable tool for synthetic chemists. This guide highlights its core properties and reactivity, providing the foundational knowledge necessary for its successful application in the development of pharmaceuticals and other complex organic molecules.
References
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Zhou, Y., Zhao, P., Wang, L.-S., Yu, X.-X., Huang, C., Wu, Y. D., & Wu, A.-X. (2021). Direct C-C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Chemistry Portal. Retrieved from [Link]
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El-borai, M. A., et al. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Current Organic Synthesis, 19(2), 220-245. doi: 10.2174/1570179418666211011141428. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 5744-65-0 | 1,1,3,3-tetramethoxybutane. Retrieved from [Link]
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Zhou, Y., et al. (2021). Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters, 23(16), 6461-6465. doi: 10.1021/acs.orglett.1c02347. Retrieved from [Link]
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Hilt, G. (2009). Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. ResearchGate. Retrieved from [Link]
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Hilt, G. (2009). Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. Chemical Society Reviews, 38, 2889-2897. doi: 10.1039/B901673P. Retrieved from [Link]
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Chemsigma. (n.d.). 1,1,3,3-Tetramethoxybutane [ 5744-65-0 ]. Retrieved from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Malonaldehyde (Malondialdehyde). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
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Biocompare. (n.d.). Malonaldehyde bis(dimethyl acetal) (1,1,3,3-Tetramethoxypropane, TMOP) from MyBioSource.com. Retrieved from [Link]
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